![molecular formula C21H27NO2 B2619961 N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide CAS No. 1788833-34-0](/img/structure/B2619961.png)
N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 5-amino-3-phenylpentanol) with a carboxylic acid (such as 2-phenylbutanoic acid) in a process known as amide coupling. This is a common method for forming amide bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydroxyl group could be esterified with a carboxylic acid, or it could be oxidized to a carbonyl group. The amide bond could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide, have demonstrated promising anti-tumor properties. These compounds interfere with cancer cell growth, proliferation, and metastasis. Researchers have investigated their potential as novel chemotherapeutic agents, especially in treating specific cancer types such as breast, lung, and colon cancer .
Antibacterial Effects
N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide exhibits antibacterial activity against various pathogens. It may inhibit bacterial growth by disrupting essential cellular processes or interfering with bacterial enzymes. Researchers are exploring its use in developing new antibiotics to combat drug-resistant bacterial strains .
Antioxidant Properties
Benzofuran compounds possess strong antioxidant capabilities. N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in preventing age-related diseases and promoting overall health .
Anti-Viral Potential
Some benzofuran derivatives, including N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide, exhibit anti-viral activity. They may inhibit viral replication or entry into host cells. Researchers are investigating their potential as therapeutic agents against viral infections, including hepatitis C virus .
Medicinal Chemistry and Drug Prospects
Due to their diverse biological activities, benzofuran compounds serve as valuable lead structures for drug development. Scientists explore modifications to enhance their efficacy, bioavailability, and safety profiles. N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide could inspire novel drug candidates for various diseases .
Molecular Biology Research
Researchers use benzofuran derivatives as tools in molecular biology studies. Their unique chemical properties allow them to interact with specific biological targets, aiding in understanding cellular processes and signaling pathways.
Chemical Synthesis and Scaffold Design
Benzofuran compounds serve as versatile building blocks in organic synthesis. Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex polycyclic structures. Researchers explore these synthetic routes for drug discovery and scaffold design .
Potential Neuroprotective Effects
While not extensively studied, some benzofuran derivatives exhibit neuroprotective properties. They may modulate neuronal function, making them interesting candidates for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-2-20(19-11-7-4-8-12-19)21(24)22-15-13-18(14-16-23)17-9-5-3-6-10-17/h3-12,18,20,23H,2,13-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMCJTVLGOZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide |
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